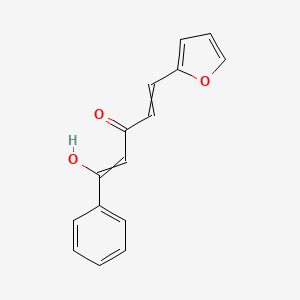
5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one is an organic compound that features a furan ring, a phenyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxaldehyde and acetophenone.
Aldol Condensation: The initial step involves an aldol condensation reaction between furan-2-carboxaldehyde and acetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the conjugated diene system, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-yl (phenyl)methanone: Similar structure with a furan ring and phenyl group.
5-(Hydroxy-, chloro-, bromomethyl)furan-2-yl derivatives: Compounds with similar furan-based structures and varying substituents.
Uniqueness
5-(Furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one is unique due to its conjugated diene system, which imparts distinct electronic properties
Propriétés
Numéro CAS |
147556-50-1 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
5-(furan-2-yl)-1-hydroxy-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C15H12O3/c16-13(8-9-14-7-4-10-18-14)11-15(17)12-5-2-1-3-6-12/h1-11,17H |
Clé InChI |
ODWKRPCIBXUXDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C=CC2=CC=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




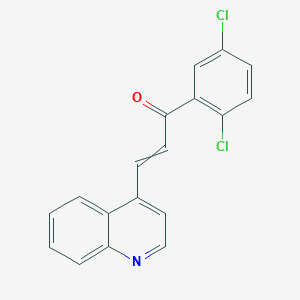

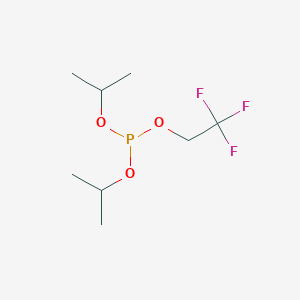
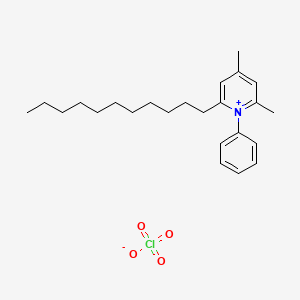
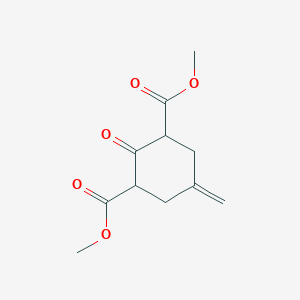
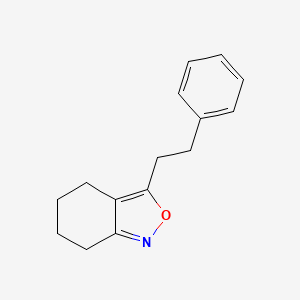
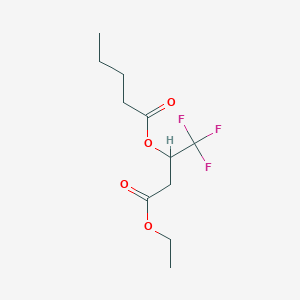
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
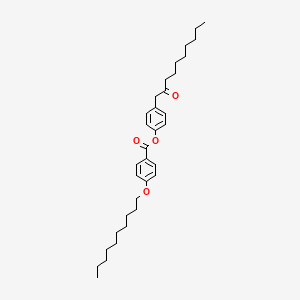
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
